2-Ethyl-1-pentene

Mass Spectrometry Analytical Chemistry Quantitative GC-MS

2-Ethyl-1-pentene (CAS 3404-71-5) is a branched C7 alpha-olefin with the molecular formula C7H14 and molecular weight 98.186 g/mol. It is a flammable, low-boiling liquid hydrocarbon characterized by a terminal double bond at the C1 position and an ethyl branch at the C2 position of the pentene backbone.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 3404-71-5
Cat. No. B13815229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-pentene
CAS3404-71-5
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCCCC(=C)CC
InChIInChI=1S/C7H14/c1-4-6-7(3)5-2/h3-6H2,1-2H3
InChIKeyTWCRBBJSQAZZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1-pentene (CAS 3404-71-5) Scientific Baseline & Procurement Fundamentals


2-Ethyl-1-pentene (CAS 3404-71-5) is a branched C7 alpha-olefin with the molecular formula C7H14 and molecular weight 98.186 g/mol [1]. It is a flammable, low-boiling liquid hydrocarbon characterized by a terminal double bond at the C1 position and an ethyl branch at the C2 position of the pentene backbone . This specific regiochemical arrangement (systematically named 3-methylenehexane) confers distinct physicochemical properties compared to its linear and positionally isomeric counterparts, making it a compound of interest in analytical chemistry, organic synthesis, and petrochemical research .

Why 2-Ethyl-1-pentene Cannot Be Interchanged with Common C6 or C7 Olefins


The presence and position of the ethyl branch in 2-ethyl-1-pentene fundamentally alter its molecular geometry and electron density distribution relative to linear α-olefins like 1-hexene or 1-heptene, as well as other branched isomers [1]. This structural divergence translates into quantifiable differences in thermodynamic stability, intermolecular interactions, and steric accessibility at the reactive double bond . Consequently, assuming functional equivalence or interchangeability in analytical standards, reaction kinetics, or material synthesis without direct comparative data can lead to significant deviations in experimental outcomes, product profiles, and safety parameters [2].

2-Ethyl-1-pentene (CAS 3404-71-5): Quantitative Differentiation from Analogs


Electron Impact Ionization Cross Section: A 17% Differential from 1-Hexene

In electron ionization mass spectrometry, 2-ethyl-1-pentene exhibits a Total Ionization Cross Section (TICS) of 21.08 × 10⁻²⁰ m², which is 17% higher than the value for the linear α-olefin 1-hexene (18.04 × 10⁻²⁰ m²) [1]. This difference is comparable to the TICS of 1-heptene (21.03 × 10⁻²⁰ m²) despite being a C7 isomer [1].

Mass Spectrometry Analytical Chemistry Quantitative GC-MS

Chromatographic Retention: Distinct Elution Profile for Isomer Resolution

2-Ethyl-1-pentene has a well-defined Kovats Retention Index (RI) of approximately 689 on standard non-polar methyl silicone columns (DB-1) at 30-40 °C [1]. This value differs markedly from its structural isomer 3-ethyl-1-pentene (RI ~ 683) [2] and other C7 olefins, enabling unambiguous identification and resolution in complex hydrocarbon mixtures.

Gas Chromatography Petrochemical Analysis Isomer Separation

Acid-Catalyzed Esterification Rate: Steric Hindrance Reduces Reactivity

In the esterification of olefins with acetic acid, increasing the size of the alkyl substituent from a methyl to an ethyl group on the α-carbon significantly decreases the reaction rate [1]. 2-Ethyl-1-pentene, with its larger ethyl branch, reacts more slowly than 2-methyl-1-pentene under identical catalytic conditions (H₂SO₄ or HCl) [1].

Reaction Kinetics Organic Synthesis Olefin Esterification

Targeted Applications for 2-Ethyl-1-pentene Based on Quantified Differentiation


High-Accuracy GC and GC-MS Calibration Standards

Due to its specific Kovats Retention Index (RI ~ 689) and a Total Ionization Cross Section (TICS) that is 17% higher than 1-hexene, 2-ethyl-1-pentene serves as a valuable calibration standard for the analysis of complex hydrocarbon mixtures, such as FCC gasoline [1]. Its use ensures accurate identification and quantification of branched C7 olefins, preventing the 17% systematic error that would arise from using a linear 1-hexene standard in quantitative mass spectrometry [2].

Synthesis of Branched Polyolefins with Tailored Properties

As a comonomer in ethylene copolymerization, 2-ethyl-1-pentene introduces ethyl branches into the polymer backbone [1]. The steric hindrance at the α-carbon, which demonstrably reduces its esterification rate compared to 2-methyl-1-pentene [2], can be leveraged to control the incorporation rate and branch density, thereby fine-tuning polymer properties such as crystallinity, density, and mechanical behavior [1].

Mechanistic Studies of Steric Effects in Alkene Reactions

2-Ethyl-1-pentene is an ideal substrate for investigating steric effects in alkene addition and functionalization reactions. The documented decrease in esterification rate when moving from a methyl to an ethyl substituent on the α-carbon [1] provides a clear experimental baseline for probing the influence of steric bulk on reaction regioselectivity and kinetics with various electrophiles and catalysts.

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